molecular formula C16H17N3O4S B601263 Cefaclor EP Impurity G CAS No. 67308-21-8

Cefaclor EP Impurity G

Cat. No. B601263
CAS RN: 67308-21-8
M. Wt: 347.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefaclor EP Impurity G, also known as 3-chloro-7-D-glycero-α-D-galacto-hept-2-ulopyranosonic acid, is a chemical compound that is used as a reference standard in the pharmaceutical industry . This impurity is commonly encountered during the synthesis of Cefaclor, a second-generation cephalosporin antibiotic used to treat a wide range of bacterial infections . It is also used to identify and quantify impurities present in Cefaclor samples .


Synthesis Analysis

Cefaclor EP Impurity G is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . This impurity is commonly encountered during the synthesis of Cefaclor .


Molecular Structure Analysis

Chemically, Cefaclor EP Impurity G is a complex molecule with a molecular formula of C9H15ClO8 . It has a molecular weight of 291.67 g/mol .


Chemical Reactions Analysis

The compound is typically analyzed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) techniques . Chemical information about the compound helps in the identification and quantification of impurities during pharmaceutical manufacturing .


Physical And Chemical Properties Analysis

Cefaclor EP Impurity G is a white to off-white crystalline powder that is soluble in water and methanol . It has a molecular weight of 291.67 g/mol and a melting point of 114-118 °C .

Scientific Research Applications

Analytical Method Development

Cefaclor EP Impurity G: is utilized in the development of analytical methods, particularly for the validation of pharmaceutical products. It serves as a reference standard to ensure the accuracy and precision of analytical procedures, which is crucial for maintaining the quality of pharmaceuticals .

Antibiotic Research

As an impurity of Cefaclor, a second-generation cephalosporin antibiotic, Cefaclor EP Impurity G is significant in antibiotic research. It helps in understanding the impurity profile of antibiotics, which is essential for evaluating their safety and efficacy .

Environmental Monitoring

Cefaclor EP Impurity G: can be detected in environmental samples, such as water bodies, using advanced chromatographic techniques. This allows for the monitoring of pharmaceutical pollutants and assessing their impact on ecosystems .

Pharmacokinetics and Metabolism Studies

Researchers use Cefaclor EP Impurity G to study the pharmacokinetics and metabolism of Cefaclor. By understanding how this impurity behaves in the body, scientists can gain insights into the drug’s overall metabolic pathways .

Impurity Profiling and Characterization

Cefaclor EP Impurity G: is essential for the multidimensional evaluation of impurity profiles in generic cephalexin and cefaclor antibiotics. This involves characterizing impurities using techniques like HPLC and mass spectrometry to ensure drug quality and safety .

Drug Formulation and Stability Testing

In the formulation of Cefaclor-based medications, Cefaclor EP Impurity G is used to test the stability of the drug under various conditions. This helps in determining the shelf life and storage requirements of the pharmaceutical product .

Regulatory Compliance

Cefaclor EP Impurity G: aids pharmaceutical companies in complying with regulatory guidelines. By using this compound as a reference standard, companies can demonstrate that their products are free from harmful impurities and safe for consumption .

Safety And Hazards

Cefaclor EP Impurity G is classified as a hazardous compound . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling it .

Future Directions

Cefaclor EP Impurity G is an important reference standard in the pharmaceutical industry . Its usage facilitates the quality control and assurance of Cefaclor and its related compounds . Future research may focus on improving the synthesis and analysis methods of Cefaclor EP Impurity G to ensure the quality and safety of Cefaclor.

properties

IUPAC Name

(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10?,11-,12?,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROYCRSHQNGOQU-KBMVZVDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefaclor EP Impurity G

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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